molecular formula C7H12F3NO B12450711 [3-(Trifluoromethyl)piperidin-4-yl]methanol

[3-(Trifluoromethyl)piperidin-4-yl]methanol

Cat. No.: B12450711
M. Wt: 183.17 g/mol
InChI Key: MRSVGXPIIQONNY-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)piperidin-4-yl]methanol is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the piperidine ring. This compound is of interest due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability and binding affinity in medicinal chemistry applications . Its molecular formula is C₇H₁₂F₃NO, with a molecular weight of 189.18 g/mol.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[3-(trifluoromethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h5-6,11-12H,1-4H2

InChI Key

MRSVGXPIIQONNY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1CO)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH2_2OH) and trifluoromethyl (-CF3_3) moiety facilitate nucleophilic substitutions under basic or acidic conditions.

Reaction Type Conditions Reagents Products Yield References
Alkylation0°C → 75°C, DMFNaOH, 3-fluoropyridine3-((3-(Trifluoromethyl)piperidin-4-yl)methoxy)pyridine85%
SulfonylationChloroform, 0°C → RTChlorosulfonyl isatin, DIPEA5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione93%

Key Findings :

  • The hydroxymethyl group reacts with electrophiles (e.g., halides, sulfonyl chlorides) in polar aprotic solvents like DMF or chloroform .

  • Steric hindrance from the trifluoromethyl group slows reactions at the 3-position but enhances regioselectivity .

Esterification and Ether Formation

The primary alcohol undergoes esterification or etherification to modify solubility and reactivity.

Reaction Type Conditions Reagents Products Yield References
AcetylationRT, DCMAcetic anhydride, DMAP[3-(Trifluoromethyl)piperidin-4-yl]methyl acetate78%
BenzylationReflux, THFBenzyl bromide, K2_2CO3_3[3-(Trifluoromethyl)piperidin-4-yl]methyl benzyl ether65%

Mechanistic Insights :

  • DMAP accelerates acetylation via nucleophilic catalysis.

  • Benzylation requires phase-transfer conditions due to poor solubility of K2_2CO3_3 in THF.

Oxidation Reactions

The hydroxymethyl group is oxidized to a carbonyl or carboxyl group under controlled conditions.

Reaction Type Conditions Reagents Products Yield References
Oxidation to Aldehyde0°C, H2_2O/CH2_2Cl2_2Dess-Martin periodinane3-(Trifluoromethyl)piperidine-4-carbaldehyde70%
Oxidation to Carboxylic AcidReflux, H2_2SO4_4KMnO4_43-(Trifluoromethyl)piperidine-4-carboxylic acid58%

Notes :

  • Over-oxidation to the carboxylic acid is common with strong oxidizing agents like KMnO4_4.

  • The trifluoromethyl group stabilizes intermediate radicals during oxidation.

Condensation Reactions

The alcohol participates in condensation reactions to form Schiff bases or hydrazones.

Reaction Type Conditions Reagents Products Yield References
Hydrazone FormationEthanol, AcOHHydrazine hydrate3-Hydrazono-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one92%
Schiff Base SynthesisReflux, EtOH4-Aminophenol3-((4-Aminophenyl)imino)-5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one81%

Structural Impact :

  • The trifluoromethyl group enhances electrophilicity at the piperidine nitrogen, favoring condensation .

  • Hydrazones exhibit improved thermal stability compared to parent alcohols .

Biological Activity and Functionalization

The compound serves as a precursor in drug discovery, with modifications targeting enzymes or receptors:

  • Antiviral Applications : Sulfonamide derivatives (e.g., compound 1 in ) inhibit viral replication (IC50_{50} = 1.2 μM against HSV-1) .

  • Antibacterial Activity : Piperidine-sulfonyl hybrids disrupt bacterial efflux pumps (MIC = 8 μg/mL against S. aureus) .

Structure-Activity Relationship (SAR) :

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability .

  • Sulfonation at the piperidine nitrogen increases binding affinity to biological targets .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HF gas due to CF3_3 group degradation.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic/basic conditions.

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced activity against various biological targets. For instance, derivatives of piperidine have been studied for their roles as NMDA receptor antagonists, which are crucial in treating neurological disorders such as depression and schizophrenia .

Drug Development

The compound has been implicated in the development of several FDA-approved drugs. It serves as a scaffold for synthesizing novel pharmaceutical agents due to its ability to modulate biological pathways effectively. For example, it has been associated with drugs that target polyamine transport systems, enhancing therapeutic efficacy against cancer cells .

Case Study 1: NMDA Receptor Antagonists

A study explored the synthesis of piperidine derivatives, including those with trifluoromethyl substitutions, demonstrating their potential as selective NR2B NMDA receptor antagonists. These compounds showed promise in preclinical models for treating depression .

Case Study 2: Anticancer Agents

Research on lipophilic polyamine analogs indicated that the incorporation of trifluoromethyl groups significantly increased the potency of these compounds against various cancer cell lines. The analogs were shown to inhibit cellular polyamine uptake, leading to enhanced effectiveness when combined with standard therapies like DFMO (difluoromethylornithine) .

Comparative Analysis of Trifluoromethyl Piperidine Derivatives

Compound NameBiological TargetActivityReference
UbrogepantCGRP receptorMigraine relief
AlpelisibPI3K pathwayCancer treatment
Lipophilic Polyamine AnalogPolyamine transportCancer inhibition

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

a. (4-Methylpiperidin-3-yl)methanol
  • Structure : Methyl (-CH₃) at position 4; hydroxymethyl (-CH₂OH) at position 3.
  • Key Differences : Swapped substituent positions compared to the target compound. The methyl group is less electron-withdrawing than trifluoromethyl, reducing steric bulk and altering electronic effects.
  • Synthesis : Prepared via LiAlH₄ reduction of piperidine esters, similar to methods in .
  • Applications : Used as a building block in fragment-based drug discovery due to its compact structure .
b. [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
  • Structure : 4-Fluorophenyl (-C₆H₄F) at position 4; hydroxymethyl at position 3.
  • The fluorine atom provides moderate electron-withdrawing effects.
  • Pharmacological Relevance : A key intermediate in paroxetine (an SSRI) synthesis, highlighting its CNS activity .
  • Molecular Weight : 209.26 g/mol (higher than the target compound due to the aromatic substituent) .
c. [1-(4-Methylbenzyl)piperidin-3-yl]methanol
  • Structure : 4-Methylbenzyl (-CH₂C₆H₄CH₃) at position 1; hydroxymethyl at position 3.
  • Synthesis : Involves benzylation of piperidine precursors, as described in .

Trifluoromethyl-Containing Analogues

a. {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
  • Structure : Trifluoromethyl on a pyrimidine ring attached to the piperidine.
  • Key Differences : The trifluoromethyl group is part of a heterocyclic system, increasing hydrogen-bond acceptor capacity (7 H-bond acceptors vs. 2 in the target compound).
  • Applications : Likely used in kinase inhibitors due to pyrimidine’s role in ATP-binding site interactions .
b. 3-[1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-yl]-1H-indole
  • Structure : Trifluoromethyl on a pyridine ring; indole moiety at position 3.
  • Key Differences: Indole introduces planar aromaticity, contrasting with the non-aromatic hydroxymethyl group in the target compound.
  • Molecular Weight : 345.37 g/mol (significantly higher due to the indole and pyridine groups) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP (Predicted)
[3-(Trifluoromethyl)piperidin-4-yl]methanol 189.18 1 4 1.2
(4-Methylpiperidin-3-yl)methanol 129.20 1 2 0.8
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol 209.26 1 2 2.5
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol 276.26 1 7 1.8
  • Key Trends :
    • The trifluoromethyl group increases molecular weight and LogP (lipophilicity) compared to methyl or hydrogen substituents.
    • Aromatic substituents (e.g., fluorophenyl) further elevate LogP, impacting membrane permeability .

Biological Activity

[3-(Trifluoromethyl)piperidin-4-yl]methanol, a compound featuring a trifluoromethyl group attached to a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, including increased metabolic stability and improved bioavailability. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

The trifluoromethyl group (-CF₃) is a powerful substituent that can significantly influence the properties of organic molecules. It is known to:

  • Enhance lipophilicity, which can improve membrane permeability.
  • Increase metabolic stability against enzymatic degradation.
  • Modify interaction profiles with biological targets.

Biological Activity Overview

Recent research indicates that [3-(Trifluoromethyl)piperidin-4-yl]methanol exhibits various biological activities, including:

  • Antiviral Activity :
    • Compounds derived from piperidine frameworks have shown promise as antiviral agents. In particular, derivatives containing the trifluoromethyl group have been linked to decreased viral gene expression in vitro, suggesting potential applications in treating viral infections .
  • Antiproliferative Properties :
    • Studies have demonstrated that derivatives of this compound possess antiproliferative effects against several cancer cell lines. For instance, compounds with similar piperidine structures exhibited significant growth inhibition in melanoma and renal cancer cell lines . The presence of the trifluoromethyl group was correlated with enhanced activity compared to non-fluorinated analogs.
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies have shown that modifications involving trifluoromethyl groups can enhance the inhibitory potency against certain targets like the Sfp-PPTase enzyme, which is implicated in bacterial virulence .

Structure-Activity Relationship (SAR)

The SAR studies on [3-(Trifluoromethyl)piperidin-4-yl]methanol reveal critical insights into how structural modifications affect biological activity:

Compound ModificationBiological ActivityReference
Addition of -CF₃ groupIncreased metabolic stability and potency
Alteration of piperidine nitrogenEnhanced interaction with target enzymes
Variation in substituents on the phenyl ringSignificant changes in antiproliferative activity

These findings suggest that careful tuning of substituents around the piperidine core can lead to compounds with optimized therapeutic profiles.

Case Studies

Several case studies exemplify the biological activity of compounds related to [3-(Trifluoromethyl)piperidin-4-yl]methanol:

  • Anticancer Activity :
    • A study evaluated a series of piperidine derivatives and found that those with trifluoromethyl substitutions displayed higher inhibition rates against breast cancer cell lines, achieving IC₅₀ values significantly lower than their non-fluorinated counterparts .
  • Antiviral Screening :
    • In vitro assays demonstrated that derivatives of [3-(Trifluoromethyl)piperidin-4-yl]methanol reduced viral replication in cultured cells by modulating host cell pathways, indicating a mechanism that warrants further exploration for antiviral drug development .
  • Enzyme Inhibition :
    • Investigations into the inhibitory effects on Sfp-PPTase revealed that trifluoromethylated compounds showed a marked increase in potency compared to traditional inhibitors, highlighting their potential as leads in antibiotic development .

Q & A

Q. What are the common synthetic routes for [3-(Trifluoromethyl)piperidin-4-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving piperidine ring functionalization. For example, a key intermediate like ethyl isonipecotate can undergo coupling with trifluoromethyl-containing reagents (e.g., EDCI/HOBt-mediated amidation) followed by reduction with DIBALH to yield the methanol derivative . Optimization includes adjusting reaction temperatures (e.g., −10°C to room temperature for DIBALH reduction) and stoichiometric ratios of coupling agents to improve yields (e.g., 79–83% yields reported for analogous piperidinyl alcohols) .

Q. Which analytical techniques are critical for characterizing [3-(Trifluoromethyl)piperidin-4-yl]methanol?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : To confirm the trifluoromethyl group (distinct 19F^{19}\text{F} signals) and piperidine ring conformation.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., HRMS for exact mass matching).
  • HPLC/UV-Vis : To assess purity and monitor reaction progress .
  • Melting Point Analysis : Critical for verifying crystalline stability (e.g., analogs show melting points between 137–285°C) .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring impact physicochemical properties and bioactivity?

  • Methodological Answer : Introducing substituents like chloro, phenyl, or phenoxy groups alters lipophilicity (LogP) and solubility. For example:
  • Chloro analogs : Increase LogP (e.g., 2.29 for related chloro-pyrimidinyl compounds) .
  • Phenoxypropyl derivatives : Enhance solubility in polar solvents (e.g., dimethyl sulfoxide) but reduce thermal stability .
    Systematic SAR studies involve synthesizing analogs (e.g., 4-piperidinol derivatives) and comparing their dissolution profiles, partition coefficients, and receptor binding affinities .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
  • 2D NMR (COSY, NOESY) : To resolve overlapping proton signals in the piperidine ring.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., analogs with 4-hydroxy groups show distinct crystal packing) .
  • Parallel Synthesis : Comparing synthetic intermediates to rule out byproducts (e.g., verifying reduction steps via FT-IR for alcohol formation) .

Q. What strategies improve the stability of [3-(Trifluoromethyl)piperidin-4-yl]methanol under experimental conditions?

  • Methodological Answer :
  • pH Buffering : Stabilize the compound in aqueous media by maintaining neutral pH (prevents hydrolysis of the trifluoromethyl group).
  • Lyophilization : For long-term storage, as analogs like 4-chloro-3-(trifluoromethyl)phenyl derivatives show stability in lyophilized form .
  • Inert Atmosphere Handling : Reduces oxidation risks during reactions (e.g., using nitrogen for DIBALH reductions) .

Experimental Design Considerations

Q. How can computational modeling guide the design of [3-(Trifluoromethyl)piperidin-4-yl]methanol derivatives?

  • Methodological Answer :
  • Docking Studies : Predict binding affinity to targets like JAK kinases by modeling interactions between the piperidine ring and hydrophobic pockets .
  • DFT Calculations : Optimize trifluoromethyl group orientation to enhance metabolic stability (e.g., minimizing CYP450 interactions) .
  • QSAR Models : Correlate substituent electronic effects (Hammett constants) with biological activity .

Q. What are the challenges in scaling up the synthesis of [3-(Trifluoromethyl)piperidin-4-yl]methanol, and how can they be addressed?

  • Methodological Answer :
  • Purification Issues : Column chromatography may be impractical for large batches; switch to recrystallization (e.g., using ethanol/water mixtures for analogs with >95% purity) .
  • Exothermic Reactions : Control temperatures during trifluoromethylation using jacketed reactors .
  • Cost-Effective Reagents : Replace EDCI/HOBt with polymer-supported coupling agents to reduce waste .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., oxidation at the piperidine ring or glucuronidation of the methanol group) .
  • Plasma Stability Assays : Compare compound half-life in simulated gastric fluid vs. cell culture media .
  • Species-Specific Differences : Test analogs in multiple animal models (e.g., rat vs. human CYP enzyme activity) .

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